molecular formula C13H12N4OS B2605943 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 882220-22-6

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No.: B2605943
CAS No.: 882220-22-6
M. Wt: 272.33
InChI Key: AIVOSIFHEZWYMA-UHFFFAOYSA-N
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Description

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a heterocyclic compound that combines the structural features of benzothiazole and pyrazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .

Mechanism of Action

Target of Action

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide, also known as N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide or N-[1-(1,3-benzothiazol-2-yl)-3-methyl-1H-pyrazol-5-yl]acetamide, has been found to target several key proteins in the body. One of the primary targets is the enzyme cyclooxygenase (COX), which plays a crucial role in the inflammatory response .

Mode of Action

The compound interacts with its targets, such as COX, by inhibiting their activity. This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation . The compound’s interaction with its targets leads to changes in the biochemical pathways associated with inflammation.

Biochemical Pathways

This compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins. By inhibiting COX, the compound reduces the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins, leading to a decrease in inflammation. This can result in relief from symptoms associated with conditions such as arthritis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can form hydrogen bonds with the compound, potentially affecting its stability and interaction with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis process .

Scientific Research Applications

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS/c1-8-7-12(14-9(2)18)17(16-8)13-15-10-5-3-4-6-11(10)19-13/h3-7H,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIVOSIFHEZWYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C)C2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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